1-(5-Fluoro-2-propoxyphenyl)ethanol
Description
Note on Discrepancy: The provided evidence exclusively references 1-(5-Fluoro-2-propoxyphenyl)ethanone (a ketone derivative) rather than the ethanol derivative specified in the question. No data on 1-(5-Fluoro-2-propoxyphenyl)ethanol (a secondary alcohol) is available in the provided sources. For transparency, this response will focus on 1-(5-Fluoro-2-propoxyphenyl)ethanone as per the evidence.
Properties
IUPAC Name |
1-(5-fluoro-2-propoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c1-3-6-14-11-5-4-9(12)7-10(11)8(2)13/h4-5,7-8,13H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOWXVGYVKWWNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)F)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Fluoro-2-propoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 5-fluoro-2-propoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol . The reaction typically proceeds at room temperature and yields the desired alcohol product after purification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent product quality and yield . These methods often employ catalysts like palladium on carbon (Pd/C) and operate under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-2-propoxyphenyl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 5-Fluoro-2-propoxybenzaldehyde, 5-Fluoro-2-propoxyacetophenone
Reduction: 1-(5-Fluoro-2-propoxyphenyl)ethane
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
1-(5-Fluoro-2-propoxyphenyl)ethanol is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and fluorinated compounds.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways involving fluorinated substrates.
Industry: In the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-propoxyphenyl)ethanol depends on its specific application. In biological systems, the compound may interact with enzymes and receptors, influencing metabolic pathways and cellular processes . The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Given the lack of direct data on the ethanol derivative, comparisons will instead focus on 1-(5-Fluoro-2-propoxyphenyl)ethanone and its structural analogs.
Structural and Functional Group Comparisons
| Compound Name | Functional Group | Substituents | Key Properties (Inferred) |
|---|---|---|---|
| 1-(5-Fluoro-2-propoxyphenyl)ethanone | Ketone (C=O) | 5-Fluoro, 2-propoxy | Likely lipophilic, moderate polarity |
| 1-(5-Chloro-2-propoxyphenyl)ethanone | Ketone (C=O) | 5-Chloro, 2-propoxy | Higher lipophilicity (Cl > F) |
| 1-(5-Fluoro-2-methoxyphenyl)ethanone | Ketone (C=O) | 5-Fluoro, 2-methoxy | Reduced steric bulk (methoxy vs. propoxy) |
| 1-(5-Fluoro-2-propoxyphenyl)ethanol* | Alcohol (C-OH) | 5-Fluoro, 2-propoxy | Higher polarity (OH vs. C=O) |
Notes:
- Fluoro vs. Chloro Substituents : Fluorine’s electronegativity enhances metabolic stability compared to chlorine, which may increase lipophilicity and alter pharmacokinetics .
- Propoxy vs.
- Ketone vs. Alcohol Functional Groups : Ketones are generally more stable but less polar than alcohols, affecting solubility and bioavailability .
Hypothetical Research Findings (Based on Structural Analogues)
Metabolic Stability: Fluorinated aromatic ketones (e.g., 1-(5-Fluoro-2-propoxyphenyl)ethanone) often exhibit slower hepatic clearance compared to non-fluorinated analogs due to reduced susceptibility to oxidative metabolism . Alcohol derivatives (e.g., hypothetical ethanol compound) may undergo faster glucuronidation or oxidation, reducing their half-life .
Solubility and Bioavailability: The propoxy group in 1-(5-Fluoro-2-propoxyphenyl)ethanone likely reduces aqueous solubility compared to methoxy-substituted analogs, impacting formulation strategies .
Receptor Binding :
- Ketones may exhibit stronger binding to hydrophobic enzyme active sites (e.g., cytochrome P450 isoforms) compared to alcohols, as seen in studies of structurally related aryl ketones .
Limitations of the Provided Evidence
- Inaccessible Data: The PubChem entry for 1-(5-Fluoro-2-propoxyphenyl)ethanone requires JavaScript, preventing access to critical physicochemical or pharmacological data.
Biological Activity
1-(5-Fluoro-2-propoxyphenyl)ethanol is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a phenolic structure with a fluorine atom and a propoxy group, which may influence its biological interactions. The presence of the hydroxyl group allows for hydrogen bonding, enhancing its solubility and reactivity with biological macromolecules.
Antimicrobial Properties
Several studies have investigated the antimicrobial effects of this compound. It has shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Recent studies have explored the compound's anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that indicate its potential as an anticancer agent.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancer cells.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, promoting programmed cell death.
Case Studies
-
Antimicrobial Efficacy Study :
A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multi-drug resistant bacterial strains. The results indicated significant inhibitory effects, particularly against Staphylococcus aureus, highlighting its potential for clinical application in antibiotic resistance scenarios. -
Cytotoxicity Assessment :
Research conducted at a university cancer research center assessed the cytotoxicity of the compound on various cancer cell lines. The findings revealed that it significantly decreased cell viability in HeLa and MCF-7 cells while showing minimal toxicity to normal fibroblast cells, suggesting a selective action against cancerous cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
